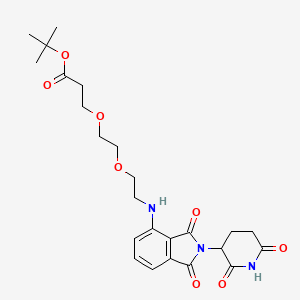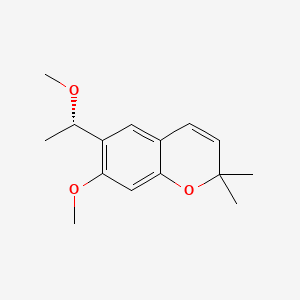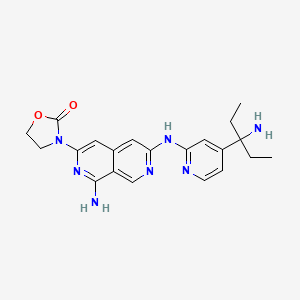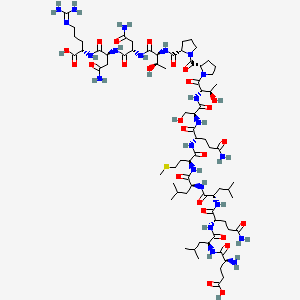
Fusion glycoprotein (92-106)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fusion glycoprotein (92-106) is a polypeptide derived from the fusion protein of respiratory syncytial virus (RSV). This compound acts as a major histocompatibility complex class I-restricted cytotoxic T lymphocyte epitope, meaning that all 15 amino acids are required for efficient recognition by cytotoxic T lymphocytes . The sequence of this polypeptide is Glutamic acid-Leucine-Glutamine-Leucine-Leucine-Methionine-Glutamine-Serine-Threonine-Proline-Proline-Threonine-Asparagine-Asparagine-Arginine .
準備方法
Synthetic Routes and Reaction Conditions: Fusion glycoprotein (92-106) is synthesized through custom peptide synthesis techniques. The synthesis involves the stepwise addition of amino acids in a specific sequence to form the desired polypeptide . The process typically employs solid-phase peptide synthesis, where the peptide chain is assembled on a solid support and then cleaved from the support once the synthesis is complete .
Industrial Production Methods: Industrial production of fusion glycoprotein (92-106) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can handle multiple synthesis reactions simultaneously, ensuring high yield and purity of the final product . The synthesized peptide is then purified using high-performance liquid chromatography to remove any impurities .
化学反応の分析
Types of Reactions: Fusion glycoprotein (92-106) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable polypeptide structure .
Common Reagents and Conditions: The synthesis of fusion glycoprotein (92-106) involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid . The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products: The major product of the synthesis is the fusion glycoprotein (92-106) polypeptide itself. Any side products or impurities are removed during the purification process .
科学的研究の応用
Fusion glycoprotein (92-106) has several scientific research applications, particularly in the fields of immunology and virology. It is used to study the immune response to respiratory syncytial virus infections, as it acts as a cytotoxic T lymphocyte epitope . This compound is also employed in vaccine development, as it can elicit a strong immune response and potentially provide protection against respiratory syncytial virus .
In addition to its use in immunology, fusion glycoprotein (92-106) is utilized in structural biology studies to understand the conformational changes and interactions of viral fusion proteins . It serves as a model peptide for investigating the mechanisms of viral entry and fusion with host cells .
作用機序
Fusion glycoprotein (92-106) exerts its effects by acting as a major histocompatibility complex class I-restricted cytotoxic T lymphocyte epitope . This means that the peptide is presented on the surface of infected cells by major histocompatibility complex class I molecules, where it is recognized by cytotoxic T lymphocytes . The recognition triggers the activation and proliferation of cytotoxic T lymphocytes, leading to the targeted destruction of infected cells .
類似化合物との比較
Fusion glycoprotein (92-106) is unique in its specific sequence and function as a cytotoxic T lymphocyte epitope. Similar compounds include other epitopes derived from viral fusion proteins, such as those from human metapneumovirus and parainfluenza virus . These epitopes also play a role in eliciting immune responses and are studied for their potential in vaccine development .
List of Similar Compounds:- Human metapneumovirus fusion glycoprotein epitope
- Parainfluenza virus fusion glycoprotein epitope
- Measles virus fusion glycoprotein epitope
Fusion glycoprotein (92-106) stands out due to its specific sequence and its role in respiratory syncytial virus infections, making it a valuable tool in immunological research and vaccine development .
特性
分子式 |
C73H124N22O25S |
|---|---|
分子量 |
1742.0 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H124N22O25S/c1-33(2)27-43(86-58(105)38(74)16-21-55(103)104)62(109)83-39(17-19-51(75)99)59(106)87-45(29-35(5)6)64(111)88-44(28-34(3)4)63(110)84-41(22-26-121-9)61(108)82-40(18-20-52(76)100)60(107)91-48(32-96)67(114)93-57(37(8)98)71(118)95-25-12-15-50(95)70(117)94-24-11-14-49(94)68(115)92-56(36(7)97)69(116)90-47(31-54(78)102)66(113)89-46(30-53(77)101)65(112)85-42(72(119)120)13-10-23-81-73(79)80/h33-50,56-57,96-98H,10-32,74H2,1-9H3,(H2,75,99)(H2,76,100)(H2,77,101)(H2,78,102)(H,82,108)(H,83,109)(H,84,110)(H,85,112)(H,86,105)(H,87,106)(H,88,111)(H,89,113)(H,90,116)(H,91,107)(H,92,115)(H,93,114)(H,103,104)(H,119,120)(H4,79,80,81)/t36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,56+,57+/m1/s1 |
InChIキー |
ZHVVZYTZAJFZOC-CRIPYSBESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


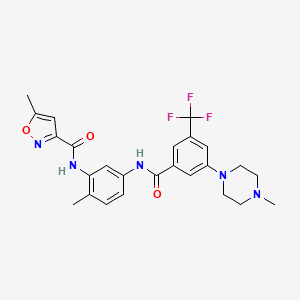
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
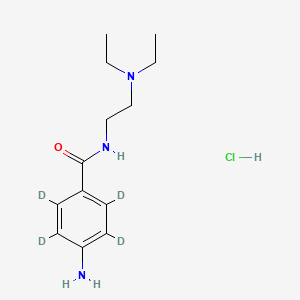

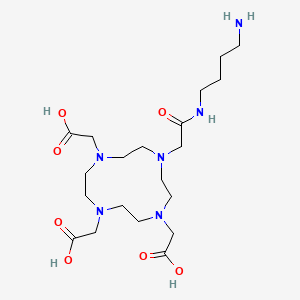


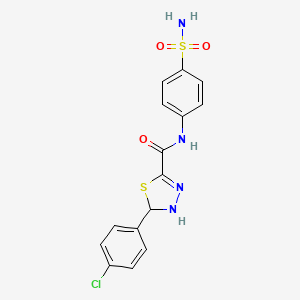
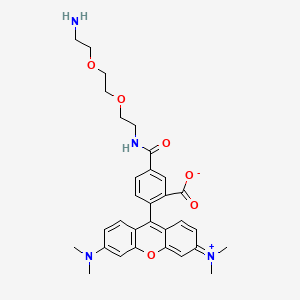
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

